molecular formula C22H18Br2 B3056378 Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- CAS No. 70942-04-0

Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

Cat. No.: B3056378
CAS No.: 70942-04-0
M. Wt: 442.2 g/mol
InChI Key: BWKINSGUBIEAFH-UHFFFAOYSA-N
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Description

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of bromine atoms attached to a naphthalene ring and a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- typically involves the bromination of naphthalene derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring and the biphenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Iron (III) bromide (FeBr3), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, influencing its binding affinity and specificity towards these targets. The pathways involved may include electrophilic aromatic substitution and other reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is unique due to its complex structure, which includes both a naphthalene ring and a biphenyl group with bromine substitutions. This complexity provides distinct chemical properties and reactivity compared to simpler brominated naphthalenes, making it valuable for specialized research applications.

Properties

IUPAC Name

1-bromo-3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKINSGUBIEAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1Br)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887758
Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70942-04-0
Record name 1-Bromo-3-(4′-bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-bromo-3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-
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Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-bromo-3-[4'-bromo(1,1'-biphenyl)-4-yl]-1,2,3,4-tetrahydronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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